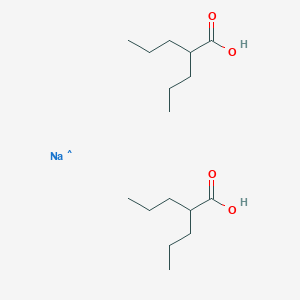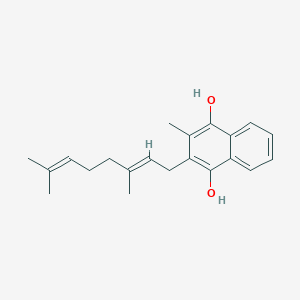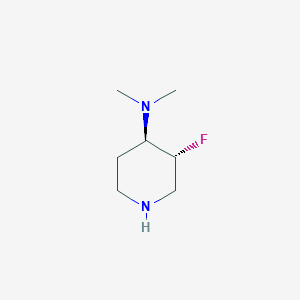
(S)-6,8-Dihydroxyoctanoic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-6,8-Dihydroxyoctanoic acid ethyl ester is an organic compound belonging to the ester family. Esters are widely known for their pleasant aromas and are commonly found in natural products such as fruits and flowers. This particular compound is characterized by its chiral center, making it optically active and significant in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(S)-6,8-Dihydroxyoctanoic acid ethyl ester can be synthesized through the esterification of (S)-6,8-dihydroxyoctanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to avoid the need for corrosive liquid acids and to simplify the purification process.
Análisis De Reacciones Químicas
Types of Reactions
Hydrolysis: (S)-6,8-Dihydroxyoctanoic acid ethyl ester can undergo hydrolysis in the presence of water and an acid or base catalyst to yield (S)-6,8-dihydroxyoctanoic acid and ethanol.
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Major Products
Hydrolysis: (S)-6,8-dihydroxyoctanoic acid and ethanol.
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Aplicaciones Científicas De Investigación
(S)-6,8-Dihydroxyoctanoic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of (S)-6,8-Dihydroxyoctanoic acid ethyl ester involves its interaction with specific enzymes and receptors in biological systems. The compound’s chiral center allows it to fit into enzyme active sites in a stereospecific manner, influencing metabolic pathways and biochemical reactions. The hydroxyl groups and ester functionality play crucial roles in its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl octanoate: A simple ester with a similar carbon chain length but lacking hydroxyl groups.
Methyl 6,8-dihydroxyoctanoate: Similar structure but with a different ester group.
6,8-Dihydroxyoctanoic acid: The parent acid of the ester.
Uniqueness
(S)-6,8-Dihydroxyoctanoic acid ethyl ester is unique due to its chiral center and the presence of two hydroxyl groups, which impart specific chemical and biological properties. These features make it a valuable compound in asymmetric synthesis and in studying stereospecific interactions in biological systems.
Propiedades
Fórmula molecular |
C10H20O4 |
|---|---|
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
ethyl (6S)-6,8-dihydroxyoctanoate |
InChI |
InChI=1S/C10H20O4/c1-2-14-10(13)6-4-3-5-9(12)7-8-11/h9,11-12H,2-8H2,1H3/t9-/m0/s1 |
Clave InChI |
JFMQBPVBNXGKMF-VIFPVBQESA-N |
SMILES isomérico |
CCOC(=O)CCCC[C@@H](CCO)O |
SMILES canónico |
CCOC(=O)CCCCC(CCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-2-methyl-1H-imidazole](/img/structure/B15198721.png)
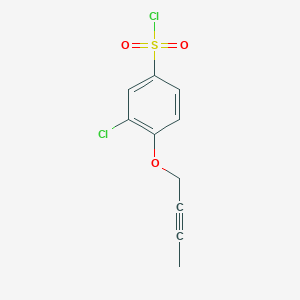
![3-Bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carbaldehyde](/img/structure/B15198730.png)
![N-(1-cyanocyclopropyl)-4-fluoro-4-methyl-2-[[2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethyl]amino]pentanamide](/img/structure/B15198734.png)
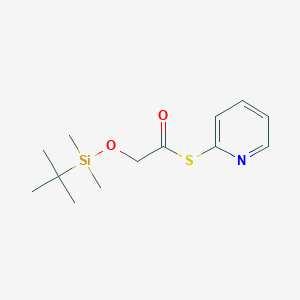
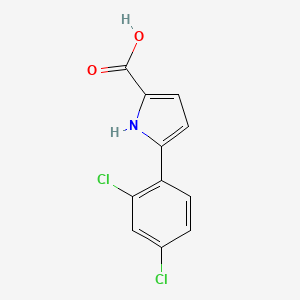

![1-Hydroxy-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B15198761.png)

